4,6-Dichloronicotinoyl chloride

Physicochemical Property Process Chemistry Distillation

4,6-Dichloronicotinoyl chloride (C₆H₂Cl₃NO, MW 210.45 g/mol), also designated 4,6-dichloropyridine-3-carbonyl chloride, is a chlorinated nicotinoyl chloride derivative in which chlorine atoms occupy the 4- and 6-positions of the pyridine ring. The compound is primarily used as a versatile acylating agent and heterocyclic building block for constructing biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective scaffolds.

Molecular Formula C6H2Cl3NO
Molecular Weight 210.4 g/mol
CAS No. 107836-75-9
Cat. No. B179370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloronicotinoyl chloride
CAS107836-75-9
Synonyms4,6-dichloronicotinoyl chloride
Molecular FormulaC6H2Cl3NO
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(=O)Cl)Cl
InChIInChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H
InChIKeyUHLHNLZULRWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloronicotinoyl Chloride (CAS 107836-75-9) for Research & Industrial Procurement: A Physicochemical and Reactivity Baseline


4,6-Dichloronicotinoyl chloride (C₆H₂Cl₃NO, MW 210.45 g/mol), also designated 4,6-dichloropyridine-3-carbonyl chloride, is a chlorinated nicotinoyl chloride derivative in which chlorine atoms occupy the 4- and 6-positions of the pyridine ring [1]. The compound is primarily used as a versatile acylating agent and heterocyclic building block for constructing biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective scaffolds . Its physical form is typically a liquid at ambient temperature, with a predicted boiling point of 271.8 ± 35.0 °C and density of 1.582 ± 0.06 g/cm³ .

Role Versatile acylating agent and heterocyclic building block for kinase inhibitor, GPCR modulator, and anti-infective scaffolds
Physical form Liquid at ambient temperature, enabling precise volumetric dispensing and automated synthesis workflows
Thermal profile Reported high boiling point supports elevated-temperature acylation in polar aprotic solvent systems

Why Isomeric Dichloronicotinoyl Chlorides Are Not Interchangeable: The Steric and Electronic Basis for Selecting the 4,6-Regioisomer


Dichloronicotinoyl chlorides share an identical molecular formula (C₆H₂Cl₃NO) and molecular weight, yet their substitution patterns lead to major differences in physicochemical properties and chemical reactivity that preclude generic substitution. The position of chlorine atoms governs the electron density distribution across the pyridine ring, directly affecting the electrophilicity of the carbonyl carbon and the stability of the acyl chloride toward hydrolysis . Steric encumbrance around the acid chloride group varies substantially among isomers, influencing reaction kinetics with nucleophiles and regioselectivity in subsequent cross-coupling steps. For example, the boiling points across regioisomers can vary by more than 130 °C, which has significant implications for large-scale synthesis, distillation-based purification, and safe storage . These non-interchangeable properties demand a deliberate procurement decision based on the intended synthetic route.

Regioisomeric electronics

Chlorine substitution pattern alters electron density on the pyridine ring, affecting acyl chloride electrophilicity and hydrolysis sensitivity; other dichloronicotinoyl chlorides may not reproduce the same reactivity profile.

Physical state mismatch

2,6- and 5,6-isomers are low-melting solids; their handling and dispensing behavior in automated platforms differ substantially from the liquid 4,6-isomer, limiting direct interchangeability.

Regioselectivity divergence

Downstream cross-coupling selectivity at the pyridine C-2 position depends on the 4,6-dichloro arrangement; other substitution patterns may direct nucleophilic attack differently, complicating synthetic route transfer.

Quantitative Differentiation of 4,6-Dichloronicotinoyl Chloride from Its Isomers: Boiling Point, Physical State, and Reactivity


Boiling Point Differentiation: The 4,6-Regioisomer Exhibits the Highest Boiling Point Among Common Alternatives

The boiling point of 4,6-dichloronicotinoyl chloride is substantially higher than that of the 2,5-regioisomer, permitting differentiation by physical properties alone. This 134 °C difference has direct operational implications for solvent removal, vacuum distillation, and reaction temperature windows .

Boiling Point
Cross-study comparable
Target: 271.8 ± 35.0 °C (predicted)
2,5-isomer: 138 °C
Δ 133.8 °C higher
Reported higher boiling point context supports thermal processing differentiation and wider distillation window.
Predicted values; verify under process conditions.
Physicochemical Property Process Chemistry Distillation

Physical State at Ambient Temperature: The 4,6-Isomer is a Liquid, Distinct from Lower-Melting Solids

Unlike the 2,6- and 5,6-regioisomers, which are solids with low melting points, 4,6-dichloronicotinoyl chloride is typically handled as a liquid at room temperature [1].

Physical State
Source review
Liquid at 20–25 °C
2,6-isomer: mp 24–30 °C
5,6-isomer: mp 48–49 °C
Liquid form may facilitate precise dispensing and scale-up, avoiding complications of low-melting solids.
ChemWhat reference; validate with lot-specific COA.
Physical State Handling Formulation

Density Differentiation: The 4,6-Isomer is Denser than the 2,4-Regioisomer

The predicted density of 4,6-dichloronicotinoyl chloride is higher than the experimentally measured density of the 2,4-isomer, offering a further point of physical differentiation .

Density
Data to verify
1.582 ± 0.06 g/cm³ (predicted)
2,4-isomer: 1.518 g/mL at 25 °C
Δ +0.064 g/cm³
Higher density may support phase separation during workup and regioisomer identity confirmation.
Predicted vs. experimental; confirm experimentally.
Density Process Safety Quality Control

Regioselective Amination Reactivity: The 4,6-Dichloro Pattern Enables Highly Selective C-2 Functionalization

Palladium(0)-catalyzed amination of 4,6-dichloronicotinonitrile—a direct derivative of the target acid chloride—proceeds with high regioselectivity at the C-2 position, yielding 4-chloro-6-anilino nicotinonitrile products . While the study is performed on the nitrile, class-level inference indicates the same substitution pattern governs selectivity in the acid chloride. This contrasts with typical reactivity of 2,4-dichloropyridines where steric factors often direct nucleophilic attack to the less-hindered para position.

Regioselective Amination
Class-level inference
Pd(0)-catalyzed amination proceeds with predominant C-2 selectivity on the pyridine ring.
Predictable selectivity may reduce by-product formation and simplify purification in medicinal chemistry libraries.
Inferred from 4,6-dichloronicotinonitrile studies; confirm with acid chloride substrate.
Regioselectivity Cross-Coupling Palladium Catalysis

Best-Fit Application Scenarios for 4,6-Dichloronicotinoyl Chloride Based on its Differentiated Properties


High-Temperature Acylation and Amide Coupling in Polar Aprotic Solvents

The high boiling point (271.8 °C) of 4,6-dichloronicotinoyl chloride makes it suitable for acylation reactions conducted at elevated temperatures in solvents like DMF, NMP, or DMSO, where lower-boiling isomers such as the 2,5-regioisomer (bp 138 °C) would evaporate and alter stoichiometry . This property is particularly advantageous in polymer-supported synthesis or continuous flow processes requiring sustained thermal input.

Scalable Synthesis of Naphthyridinone-Based Kinase Inhibitors

The 4,6-dichloro substitution pattern enables the construction of 1,6-naphthyridin-4(1H)-one cores via sequential cross-coupling reactions, as demonstrated in the synthesis of 3,7-disubstituted naphthyridinones with moderate to good yields [1]. The predictable regioselectivity at the C-2 position for amination, inferred from studies on 4,6-dichloronicotinonitrile, supports focused library synthesis of EGFR T790M inhibitors and STING modulators .

Liquid-Phase Robotic Dispensing for High-Throughput Medicinal Chemistry

The liquid physical state at ambient temperature eliminates the need for pre-heating or dissolution steps required for solids such as 2,6-dichloronicotinoyl chloride (mp 24–30 °C) or 5,6-dichloronicotinoyl chloride (mp 48–49 °C) [2]. This property reduces reagent handling errors in automated parallel synthesis platforms and improves dispensing precision for sub-milligram scale reactions.

Agrochemical Intermediate Synthesis with Enhanced Thermal Stability During Distillation

Patent literature discloses the use of 4,6-dichloronicotinoyl chloride as an intermediate in the preparation of heteroaryl sulfonamide insecticides and nematicides . Its higher boiling point provides a wider operational window for vacuum distillation and solvent recovery compared to more volatile isomers, reducing product loss and improving process safety during scale-up.

Application
Selection Property
Validation Focus
High-temperature acylation in polar aprotic media
Boiling point profile
Thermal processing window and solvent compatibility
Naphthyridinone-based kinase inhibitor synthesis
Regioselective cross-coupling reactivity
C-2 amination selectivity and library synthesis efficiency
Automated high-throughput dispensing
Liquid physical state at ambient temperature
Dispensing precision and handling without melting steps
Agrochemical intermediate synthesis with distillation
Thermal stability and boiling point
Distillation recovery margins and process safety context
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